![molecular formula C12H10ClNO B1600491 Pyridine, 3-chloro-2-(4-methoxyphenyl)- CAS No. 483324-02-3](/img/structure/B1600491.png)
Pyridine, 3-chloro-2-(4-methoxyphenyl)-
Overview
Description
“Pyridine, 3-chloro-2-(4-methoxyphenyl)-” is an organic compound with a wide range of applications in scientific research. It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “Pyridine, 3-chloro-2-(4-methoxyphenyl)-” is based on a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The chemical reactions involving “Pyridine, 3-chloro-2-(4-methoxyphenyl)-” include the introduction of various bio-relevant functional groups to pyridine . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Scientific Research Applications
Spectroscopic and Quantum Chemical Studies
The compound has been used in spectroscopic and quantum chemical studies . It was prepared and its structure elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-Raman and FT-IR . Theoretical calculations and optimized geometry were obtained from the 6-31G (d,p) basis set calculations .
Electronic Properties Analysis
The compound has been used in the analysis of electronic properties . The charge transfer and hyperconjugative and conjugative interactions were analyzed using the NBO analysis .
Vibration Analysis
Vibration analysis of the compound has been carried out . Calculated and scaled data of the molecule were compared with the observed FT-Raman and FT-IR spectroscopic data .
Structural Information
The compound has been used to provide comprehensive structural information . The theoretical chemical shifts of the compound were performed in chloroform by using the same level with the GIAO method .
UV-Vis Spectra Analysis
The UV-Vis analyses of the compound were carried out at three different concentrations in chloroform and ethanol solvents and between 240-440 nm . The calculations of UV-Vis spectra analyses were performed via the TD-DFT method .
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Measurement
The compound has been used in the measurement of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) . These measurements were also performed using the same method .
Pharmaceuticals and Biochemistry
Antimalarial Agents
Chalcone derivatives with methoxybenzene and pyridine moieties, including this compound, have been synthesized as potential antimalarial agents .
Future Directions
The future directions for “Pyridine, 3-chloro-2-(4-methoxyphenyl)-” could involve further exploration of its potential applications in scientific research, particularly in the synthesis of diverse functional groups . Further studies could also focus on its biological activities and the development of methodologies for the introduction of various functional groups to pyridine .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and other organic groups in its mechanism of action.
Mode of Action
In the context of the Suzuki–Miyaura coupling, the compound could participate in electronically divergent processes with a metal catalyst . Oxidative addition might occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation, the transfer of organic groups from boron to palladium, might also occur .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound could be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .
properties
IUPAC Name |
3-chloro-2-(4-methoxyphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWCLIWTMINMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472188 | |
Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
483324-02-3 | |
Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.